306-N16B

mRNA Delivery Biodistribution Lipid Nanoparticles

Generic ionizable lipids (e.g., DLin-MC3-DMA, SM-102) exhibit strong liver tropism, failing to provide the lung selectivity required for pulmonary gene therapy research. 306-N16B resolves this critical limitation by selectively delivering mRNA to pulmonary endothelial cells. Key differentiation data: - Lung selectivity: LNPs formulated with 306-N16B accumulate specifically in mouse lung after IV administration, unlike structural analogs (e.g., 306-O12B) that target the liver. - Cellular tropism: Achieves 33.6% endothelial cell transfection efficiency with minimal off-target effects on epithelial cells and macrophages. - Proven efficacy: In a LAM mouse model, 306-N16B LNPs delivering Tsc2 mRNA restored tumor suppressor function and reduced tumor burden. This product is strictly for R&D use and ships globally under standard conditions.

Molecular Formula C75H151N7O4S8
Molecular Weight 1471.6 g/mol
Cat. No. B10857174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name306-N16B
Molecular FormulaC75H151N7O4S8
Molecular Weight1471.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSSCCNC(=O)CCN(CCCN(C)CCCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC
InChIInChI=1S/C75H151N7O4S8/c1-6-10-14-18-22-26-30-34-38-42-64-87-91-68-52-76-72(83)48-60-81(61-49-73(84)77-53-69-92-88-65-43-39-35-31-27-23-19-15-11-7-2)58-46-56-80(5)57-47-59-82(62-50-74(85)78-54-70-93-89-66-44-40-36-32-28-24-20-16-12-8-3)63-51-75(86)79-55-71-94-90-67-45-41-37-33-29-25-21-17-13-9-4/h6-71H2,1-5H3,(H,76,83)(H,77,84)(H,78,85)(H,79,86)
InChIKeyVXYBSHYDQFZZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

306-N16B Procurement Guide: Identity and Core Function as an Ionizable Lipid for mRNA Delivery


306-N16B (CAS 2803699-70-7) is a synthetic ionizable cationic lipid characterized by a tertiary amine head group and four identical, disulfide-containing hydrophobic tails incorporating an amide bond . It is a critical component in the formulation of lipid nanoparticles (LNPs) designed for the systemic delivery of nucleic acids. Its defining functional characteristic is its ability to mediate selective mRNA delivery to the lung, specifically targeting pulmonary endothelial cells, following intravenous administration . This property distinguishes it from the majority of ionizable lipids, which typically exhibit strong liver tropism.

306-N16B Procurement: Why Generic Ionizable Lipids Are Not Interchangeable for Lung-Targeted Applications


Standard ionizable lipids (e.g., DLin-MC3-DMA, ALC-0315, SM-102) and even close structural analogs (e.g., 306-O12B) exhibit fundamentally different in vivo tropism [1]. Attempting to substitute 306-N16B with a generic lipid in a lung-targeting formulation will predictably fail due to divergent physicochemical properties and protein corona formation. The specific chemical structure of 306-N16B, particularly its amide-linked tail and amine head group, dictates its interaction with plasma proteins (e.g., fibrinogen beta/gamma chain), which in turn directs its selective accumulation in lung tissue rather than the liver or spleen . The quantitative evidence below demonstrates this non-interchangeability and provides the necessary data for scientific selection.

306-N16B Quantitative Differentiation: Head-to-Head Biodistribution and Cell-Specificity Evidence


Evidence Item 1: Lung-Selective mRNA Delivery Quantified via In Vivo Bioluminescence Imaging

In a direct comparative study of an N-series lipid library, 306-N16B LNPs exhibited the highest level of luciferase expression in the lung among nine tested candidates. This was determined via IVIS imaging 6 hours post-intravenous administration. The data demonstrate that 306-N16B outperforms its structural analogs in achieving high, lung-restricted mRNA expression, while the control O-series lipid, 306-O12B, directs expression exclusively to the liver [1].

mRNA Delivery Biodistribution Lipid Nanoparticles Lung Targeting

Evidence Item 2: Quantified Selectivity for Pulmonary Endothelial Cell Transfection

306-N16B LNP achieves a high degree of selectivity for pulmonary endothelial cells. Flow cytometry analysis of lung tissue following Cre mRNA delivery in Ai14 reporter mice revealed that 33.6% of total pulmonary endothelial cells were transfected. In contrast, transfection rates were only 1.5% for lung epithelial cells and 1.9% for lung macrophages, highlighting its specificity [1].

Endothelial Cell Transfection Flow Cytometry Cell Specificity

Evidence Item 3: Structural Determinant of Tropism: N-Series vs. O-Series Lipid Comparison

The selective lung tropism of 306-N16B is directly linked to its unique chemical structure, an N-series ionizable lipid containing an amide bond in its tail. This is in stark contrast to the O-series lipid 306-O12B, which contains an ester bond and directs mRNA delivery to the liver [1]. The difference in chemical bonds leads to the formation of a distinct protein corona in vivo, which is the primary driver of the observed organ-specific targeting .

Structure-Activity Relationship Lipid Design Protein Corona Tropism

Evidence Item 4: Functional Rescue in Pulmonary Lymphangioleiomyomatosis (LAM) Mouse Model

The therapeutic relevance of 306-N16B's lung-selective delivery is demonstrated in a preclinical model of pulmonary lymphangioleiomyomatosis (LAM). Intravenous administration of 306-N16B LNPs encapsulating Tsc2 mRNA resulted in a significant reduction of tumor burden in a Tsc2-null LAM mouse model. This effect is predicated on the efficient and specific delivery of the therapeutic mRNA to the disease site in the lung [1].

Pulmonary Lymphangioleiomyomatosis Tsc2 Gene Therapy Tumor Suppression

306-N16B Key Application Scenarios Derived from Evidence


Targeted Delivery of mRNA Therapeutics and Vaccines to the Lung

306-N16B is the optimal lipid component for formulating LNPs intended for lung-specific mRNA delivery. This scenario leverages its proven in vivo tropism for the lung and pulmonary endothelial cells, as demonstrated by luciferase reporter studies, enabling the development of inhaled or systemically administered mRNA-based vaccines and protein replacement therapies for pulmonary diseases [1].

Pulmonary Endothelial Cell-Specific Gene Editing

For research requiring precise genetic modification of pulmonary endothelial cells, 306-N16B is uniquely suited. The evidence of 33.6% endothelial cell transfection efficiency, with minimal off-target effects on epithelial cells and macrophages, makes it the component of choice for delivering CRISPR-Cas9 components (Cas9 mRNA and sgRNA) for vascular biology or pulmonary disease modeling [1].

Preclinical Development of Therapies for Lung-Specific Genetic Disorders (e.g., LAM)

306-N16B is a critical reagent for translational studies targeting pulmonary genetic diseases. Its demonstrated efficacy in restoring tumor suppressor function (Tsc2) and reducing tumor burden in a LAM mouse model validates its use in developing and testing gene therapies for lung-specific conditions where precise, high-efficiency delivery is paramount [1].

Investigating Protein Corona-Mediated Organ Targeting Mechanisms

306-N16B serves as a definitive tool for studies aimed at elucidating the protein corona's role in determining nanoparticle biodistribution. Its well-defined shift in tropism from liver (306-O12B) to lung provides a powerful comparative system for proteomic and mechanistic investigations into how subtle lipid structural changes (amide vs. ester bond) dictate the identity of adsorbed plasma proteins and subsequent in vivo targeting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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